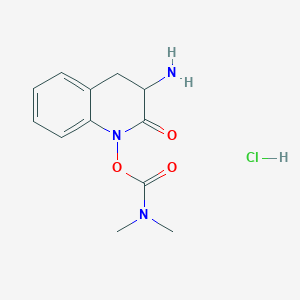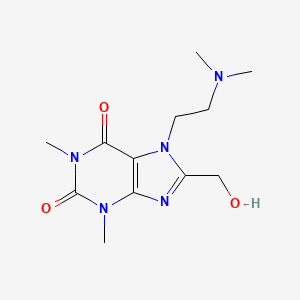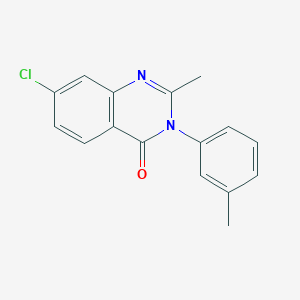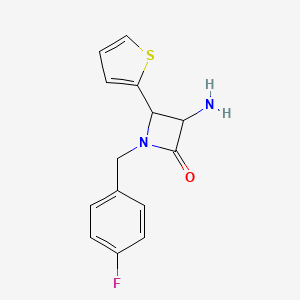
3-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Carbamoylation: The dimethylcarbamate group can be introduced by reacting the amine with dimethylcarbamoyl chloride under basic conditions.
Hydrochloride Formation: The final hydrochloride salt is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and carbamate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials with specific electronic properties.
Biology
Antimicrobial Agents: Quinoline derivatives have shown activity against a range of microbial pathogens.
Enzyme Inhibitors: These compounds can act as inhibitors of various enzymes, making them useful in biochemical research.
Medicine
Antimalarial Drugs: Quinoline derivatives are well-known for their antimalarial activity.
Anticancer Agents: Some derivatives have shown potential as anticancer agents by inhibiting specific cellular pathways.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
Pharmaceutical Intermediates: These compounds serve as intermediates in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate hydrochloride would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with key molecular targets such as enzymes, receptors, or nucleic acids. This interaction can lead to the inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline: The parent compound of the quinoline family.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
3-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
CAS No. |
1258545-29-7 |
|---|---|
Molecular Formula |
C12H16ClN3O3 |
Molecular Weight |
285.73 g/mol |
IUPAC Name |
(3-amino-2-oxo-3,4-dihydroquinolin-1-yl) N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C12H15N3O3.ClH/c1-14(2)12(17)18-15-10-6-4-3-5-8(10)7-9(13)11(15)16;/h3-6,9H,7,13H2,1-2H3;1H |
InChI Key |
OJKLCKNLFNSZMT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)ON1C2=CC=CC=C2CC(C1=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((1r,4r)-4-Hydroxycyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B11842749.png)

![Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B11842763.png)





![2-(8-(Benzyloxy)-3-methylimidazo[1,5-a]pyridin-1-yl)acetonitrile](/img/structure/B11842806.png)

![7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione](/img/structure/B11842816.png)


